6-chloro-2-(propan-2-yl)pyrimidin-4-ol
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Overview
Description
6-chloro-2-(propan-2-yl)pyrimidin-4-ol is a chemical compound with the molecular formula C7H9ClN2O. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 6th position, an isopropyl group at the 2nd position, and a hydroxyl group at the 4th position of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol typically involves the reaction of 2-chloropyrimidine with isopropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the isopropyl group. The hydroxyl group is introduced through subsequent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(propan-2-yl)pyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can undergo reduction to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include amines or alcohols.
Scientific Research Applications
6-chloro-2-(propan-2-yl)pyrimidin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is known to interfere with cellular processes such as DNA synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
2-chloropyrimidine: A precursor in the synthesis of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol.
2-isopropyl-6-methylpyrimidin-4-ol: A structurally similar compound with different substituents
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, isopropyl group, and hydroxyl group makes it a versatile intermediate in synthetic chemistry and a compound of interest in biological research .
Properties
IUPAC Name |
4-chloro-2-propan-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-4(2)7-9-5(8)3-6(11)10-7/h3-4H,1-2H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFHLNPUIWQMTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC(=O)N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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